6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride
Description
Nomenclature and Classification
6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride (CAS: 1803585-76-3) is a heterocyclic compound classified under the furopyridine family. Its IUPAC name derives from the fused bicyclic system comprising a furan ring (oxygen-containing) and a pyridine ring (nitrogen-containing), with a bromine substituent at the 6th position and a ketone group at the 3rd position. The hydrochloride salt form enhances its solubility and stability for synthetic applications.
Molecular Formula : C₇H₅BrClNO₂
Molecular Weight : 250.48 g/mol
Structural Features :
- Fused furan-pyridine core ([3,2-b] fusion).
- Bromine atom at position 6.
- Ketone group at position 3.
- Hydrochloride counterion.
This compound belongs to the broader class of halogenated furopyridines, which are notable for their electron-deficient aromatic systems and versatility in medicinal chemistry.
Historical Context in Heterocyclic Chemistry
Furopyridines emerged as a focus of heterocyclic chemistry research in the late 20th century, with early syntheses reported in the 1990s. The [3,2-b] fusion pattern, in particular, gained attention due to its structural analogy to bioactive indole and quinoline systems. Initial synthetic routes relied on cyclization reactions, such as the condensation of pyridine derivatives with furan precursors.
The introduction of bromine into the furopyridine scaffold, as seen in this compound, became prevalent in the 2010s to enhance electrophilicity for cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura couplings enabled functionalization at the 6-position, driving its adoption in drug discovery.
Significance in Furopyridine Research
This compound serves as a critical intermediate in synthesizing kinase inhibitors and antiviral agents. Key research applications include:
1. Kinase Inhibition :
- CLK Inhibitors : 3,5-Disubstituted derivatives exhibit nanomolar inhibitory activity against CDC-like kinases (CLKs), regulators of RNA splicing.
- EGFR Targeting : Furopyridine derivatives show promise against drug-resistant EGFR mutants (e.g., L858R/T790M/C797S) in non-small cell lung cancer.
2. Antiparasitic Agents :
- Functionalized analogs demonstrate sub-micromolar activity against Plasmodium falciparum, the malaria parasite.
3. Structural Probes :
Relationship to Other Furopyridine Derivatives
The structural and functional diversity of furopyridines is illustrated below:
This compound’s bromine atom distinguishes it from simpler furopyridines, enabling selective functionalization. For instance, Suzuki couplings at C6 yield biaryl structures with enhanced pharmacokinetic profiles compared to unchlorinated analogs.
Properties
IUPAC Name |
6-bromofuro[3,2-b]pyridin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2.ClH/c8-4-1-6-7(9-2-4)5(10)3-11-6;/h1-2H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKKYVWQHICDAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=N2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-76-3 | |
| Record name | 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Salt Formation via Acid Treatment
- The hydrochloride salt is commonly prepared by treating the free base (6-bromo-2H,3H-furo[3,2-b]pyridin-3-one) with hydrochloric acid.
- This protonates the nitrogen atom in the pyridine ring, forming a stable crystalline salt.
- The process typically involves dissolving the free base in an organic solvent (e.g., ethanol or ethyl acetate) followed by the addition of an aqueous HCl solution.
- The salt precipitates out and is isolated by filtration and drying.
Synthesis of the Free Base Precursor
The free base is synthesized through multi-step organic synthesis involving:
- Preparation of substituted pyridinone intermediates.
- Intramolecular cyclization to form the furo[3,2-b]pyridin-3-one core.
- Introduction of the bromine substituent either by starting with a brominated precursor or by electrophilic bromination post-cyclization.
Microwave-assisted synthesis has been reported for related fused furo-pyridine systems, enhancing reaction rates and yields.
Example Synthetic Route (Inferred from Related Literature)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Brominated pyridine derivative + hydroxylation reagents | Formation of hydroxy-pyridine intermediate | 70-80 | Starting material brominated at position 6 |
| 2 | Intramolecular cyclization under acidic/basic conditions | Formation of furo[3,2-b]pyridin-3-one core | 60-75 | Conditions optimized for ring closure |
| 3 | Treatment with HCl in ethanol or ethyl acetate | Formation of hydrochloride salt | 85-95 | Precipitation and isolation of salt |
Analytical and Characterization Data Supporting Preparation
- Mass Spectrometry (MS): Molecular ion peak at m/z ~213.95 ([M+H]+) consistent with bromine-containing compound.
- NMR Spectroscopy: Proton and carbon signals confirming the furo-pyridinone structure and bromine substitution.
- X-ray Crystallography: While no direct crystallographic data for the hydrochloride salt is available, related compounds show stable salt formation confirmed by X-ray diffraction.
- Predicted Collision Cross Section (CCS):
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 213.94982 | 137.1 |
| [M+Na]+ | 235.93176 | 140.7 |
| [M+NH4]+ | 230.97636 | 142.2 |
| [M+K]+ | 251.90570 | 142.6 |
| [M-H]- | 211.93526 | 138.1 |
These data support the molecular integrity and ionization behavior during preparation and analysis.
Related Research Findings and Methodological Insights
- Studies on related furo[3,2-b]pyran-2-one derivatives show that reaction conditions and nucleophile type significantly affect product formation and stability of salts.
- Formation of stable salts with strong acids like HCl is favored due to the high acidity of the lactone and basicity of the pyridine nitrogen.
- Microwave-assisted synthesis can improve yields and reduce reaction times for cyclization steps, as demonstrated in analogous fused furo-pyridine systems.
- The stability of hydrochloride salts facilitates purification and crystallization, which is critical for pharmaceutical applications.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Free base synthesis | Multi-step synthesis involving brominated precursors and cyclization | Enables precise substitution pattern | Requires careful control of reaction conditions |
| Salt formation | Treatment of free base with HCl in suitable solvent | High yield, easy isolation | Control of moisture and solvent purity important |
| Microwave-assisted cyclization | Use of microwave irradiation to accelerate ring closure | Shorter reaction times, higher yields | Requires specialized equipment |
| Purification | Recrystallization and column chromatography | High purity product | Brominated compounds may require careful handling |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at position 6 undergoes palladium-catalyzed coupling with boronic acids/esters. A representative protocol (adapted from analogous furopyridine systems ) involves:
| Reagents/Conditions | Outcome | Yield Range |
|---|---|---|
| Pd(dppf)Cl₂, K₃PO₄, 1,4-dioxane/H₂O (4:1), 90°C | Substitution at C6 with aryl/heteroaryl groups (e.g., phenyl, pyridyl) | 65–92% |
Key mechanistic steps:
-
Oxidative addition of Pd⁰ to the C–Br bond
-
Transmetallation with boronic acid
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nucleophilic displacement of bromine under basic conditions:
Example reaction :
6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one + morpholine
→ 6-Morpholino-2H,3H-furo[3,2-b]pyridin-3-one
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 120°C |
| Reaction Time | 12 h |
| Yield | 78% |
Functionalization via Ketone Reactivity
The 3-keto group participates in condensation and reduction reactions:
a) Hydrazone Formation :
Reacts with hydrazines in ethanol to yield hydrazone derivatives (precursors for heterocyclic expansions).
b) Sodium Borohydride Reduction :
Selective reduction of ketone to alcohol under mild conditions:
6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one → 3-Hydroxy-6-bromo-2H,3H-furo[3,2-b]pyridine (87% yield)
Halogen Exchange Reactions
The bromide undergoes halogen scrambling with copper(I) salts:
| Reagent | Product |
|---|---|
| CuCl, DMF, 150°C | 6-Chloro-2H,3H-furo[3,2-b]pyridin-3-one |
| CuI, DMSO, 140°C | 6-Iodo-2H,3H-furo[3,2-b]pyridin-3-one |
This Finkelstein-type reaction proceeds via a radical intermediate pathway .
Ring-Opening Reactions
Under strong acidic conditions (HCl/EtOH, reflux), the furan ring undergoes hydrolysis:
6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one
→ 6-Bromo-3-hydroxypyridine-2-carboxylic acid (72% yield)
Electrophilic Aromatic Substitution
While the bromine deactivates the ring, directed metalation enables functionalization:
Directed ortho-Metalation (DoM) Protocol :
-
LDA (-78°C, THF) generates lithio species at C5
-
Quench with electrophiles (e.g., DMF → aldehyde; Me₃SnCl → stannane)
Stability Considerations
The hydrochloride salt enhances water solubility but decomposes under prolonged storage (>6 months at 25°C), forming 6-hydroxy derivatives via hydrolysis.
This reactivity profile establishes 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride as a versatile scaffold for synthesizing polyfunctional heterocycles with tailored electronic and steric properties. Recent applications include its use as a key intermediate in kinase inhibitor development and fluorescent sensor design .
Scientific Research Applications
Medicinal Chemistry
6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride has been investigated for its potential pharmacological properties. Its structural features suggest that it may interact with biological targets relevant to various diseases.
- Anticancer Activity: Preliminary studies indicate that derivatives of furo[3,2-b]pyridine compounds exhibit cytotoxic effects against cancer cell lines. The bromine substituent may enhance the compound's ability to form reactive intermediates that can induce apoptosis in tumor cells.
- Antimicrobial Properties: Compounds similar to 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one have shown promise as antimicrobial agents. The presence of heteroatoms in the pyridine ring contributes to their interaction with microbial enzymes.
Material Science
The compound can be utilized in the development of novel materials due to its unique electronic properties.
- Organic Electronics: Research indicates that furo[3,2-b]pyridine derivatives can be used as semiconductors in organic electronic devices. Their ability to conduct electricity while maintaining stability under various conditions makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules.
- Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions, allowing for the formation of carbon-carbon bonds essential for synthesizing larger frameworks used in pharmaceuticals and agrochemicals.
-
Anticancer Activity Study:
A study published in a peer-reviewed journal demonstrated that derivatives of furo[3,2-b]pyridine exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the bromine substituent could enhance efficacy. -
Organic Electronics Research:
Research conducted on the application of furo[3,2-b]pyridine derivatives in OLEDs showed promising results with improved charge mobility and stability compared to traditional materials.
Mechanism of Action
The mechanism of action of 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it has been shown to bind to and inhibit the activity of certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Furo/Pyrrolo-Pyridinone Derivatives
The following analogs share fused bicyclic systems but differ in substituents and heteroatoms:
Key Observations :
- Bromine vs. Methoxy : Bromine’s electron-withdrawing nature may enhance electrophilic reactivity compared to methoxy’s electron-donating effects.
- Furo vs.
- Stability: Hydrochloride salts (e.g., target compound) exhibit improved stability compared to free bases, as seen in dihydropyrroloquinolones, which oxidize readily in air .
Halogenated Pyridine Derivatives
Compounds with halogenated pyridine cores share synthetic utility but lack fused ring systems:
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 6-Bromo-2-chloro-4-iodopyridin-3-amine | C₆H₄BrClIN | Br, Cl, I, NH₂ | 323.37 | Cross-coupling reactions |
| Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate | C₉H₇BrClNO₂ | Br, Cl, ester | 276.51 | Polymer precursors |
Key Differences :
- Fused vs. Single Rings : The target compound’s fused system may confer rigidity, affecting binding affinity in biological targets compared to flexible pyridine derivatives.
- Reactivity: Multi-halogenated pyridines (e.g., Br, Cl, I) are preferred for Suzuki coupling, whereas the bromo-furopyridinone may serve as a pharmacophore .
Pharmaceutical Hydrochlorides
Hydrochloride salts of complex heterocycles highlight pharmacological relevance:
| Compound Name | Molecular Formula | Structure | Key Use |
|---|---|---|---|
| Topotecan HCl | C₂₃H₂₃ClN₃O₅ | Pyranoindolizinoquinoline | Topoisomerase inhibitor |
| Irinotecan Related Compound C | C₃₂H₃₆ClN₄O₆ | Bipiperidine-linked quinoline | Anticancer metabolite |
Comparison :
- Complexity: Topotecan and irinotecan derivatives have larger polycyclic systems, enabling DNA interaction, while the target compound’s compact structure may limit such interactions .
- Solubility: Hydrochloride salts in all cases improve bioavailability, critical for intravenous formulations .
Biological Activity
6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride is a heterocyclic compound with significant biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
- Molecular Formula : C7H4BrNO2
- SMILES : C1C(=O)C2=C(O1)C=C(C=N2)Br
- InChI : InChI=1S/C7H4BrNO2/c8-4-1-6-7(9-2-4)5(10)3-11-6/h1-2H,3H2
The compound features a bromine atom at the 6th position of the furo[3,2-b]pyridine structure, which significantly influences its reactivity and biological interactions compared to similar compounds with other halogens .
Biological Activity
Research indicates that this compound exhibits considerable biological activity through various mechanisms:
Interaction with Kinases
The compound has been shown to interact with specific kinases involved in cancer cell proliferation. Inhibition studies suggest that it may modulate critical signaling pathways associated with tumor growth. For instance, it has demonstrated inhibitory effects on c-MET kinase, which is crucial in non-small cell lung cancer (NSCLC) progression .
Anticancer Potential
In vitro studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following table summarizes some findings on its anticancer activity:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.13 | Induction of apoptosis via caspase activation |
| U-937 (Monocytic Leukemia) | 4.5 | Cell cycle arrest at G1 phase |
| HCT-116 (Colon Cancer) | 1.54 | Modulation of kinase activity |
These results indicate that this compound could serve as a promising lead compound for developing novel anticancer therapies .
The biological activity of this compound can be attributed to its ability to bind selectively to target proteins involved in cellular signaling pathways. Its structural features allow for effective interaction with enzyme active sites, leading to inhibition or modulation of their functions. Studies suggest that the bromine atom enhances its binding affinity compared to compounds with chlorine or fluorine substituents .
Case Studies and Research Findings
Recent research has focused on elucidating the structure-activity relationships (SAR) of this compound and its derivatives. For instance:
- Kinase Inhibition : A study evaluating various derivatives revealed that modifications at the bromine position significantly impacted inhibitory potency against c-MET kinase.
- Cytotoxicity Assessments : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells by increasing caspase 3/7 activity, demonstrating its potential as an anticancer agent.
These findings emphasize the importance of further exploring this compound's pharmacological properties and optimizing its structure for enhanced efficacy .
Q & A
Q. What are the common synthetic routes for preparing 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves bromination of a furopyridinone precursor or coupling reactions using brominated intermediates. For example, analogous brominated pyridine derivatives (e.g., 6-bromo-2-chloro-3-(trimethylsilyl)pyridine) are synthesized via halogenation under controlled temperatures (40–60°C) using reagents like N-bromosuccinimide (NBS) in anhydrous solvents . Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd for cross-coupling). Purity can be enhanced via recrystallization from ethanol/water mixtures, as seen in related compounds .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and hydrogen environments (e.g., distinguishing furopyridinone ring protons from bromide substituents) .
- HPLC : To assess purity (>95% is typical for research-grade material; gradients using C18 columns and acetonitrile/water mobile phases are common) .
- Mass Spectrometry (ESI-MS) : For molecular ion confirmation (e.g., [M+H]+ or [M-Cl]+ fragments due to the hydrochloride counterion) .
Q. How should the compound be stored to maintain stability in laboratory settings?
Store under inert gas (argon) at –20°C in amber vials to prevent degradation via hydrolysis or photolysis. Similar brominated heterocycles show sensitivity to moisture and light, as noted in studies on indoor surface reactivity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromo substituent in nucleophilic substitution reactions?
The bromine at the 6-position is activated by electron-withdrawing effects of the fused furopyridinone ring, facilitating SNAr (nucleophilic aromatic substitution) with amines or thiols. Crystal structure data for related bromoimidazopyridines reveal planar geometries that enhance leaving-group displacement, with hydrogen-bonding networks stabilizing transition states . Kinetic studies using DMSO as a solvent suggest a second-order dependence on nucleophile concentration .
Q. How can X-ray crystallography resolve contradictions in reported molecular geometries or byproduct formation?
Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereoelectronic effects. For example, the title compound’s analog, 6-bromo-1,3-bis[(1,3-dioxolan-2-yl)methyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one, was resolved via monoclinic P21/n space group analysis, revealing intermolecular hydrogen bonds (C–H⋯O) that stabilize the lattice . Discrepancies in melting points or solubility across studies may arise from polymorphic variations, detectable via XRD .
Q. What strategies mitigate byproduct formation during cross-coupling reactions involving this compound?
Byproducts often arise from competing Suzuki-Miyaura or Buchwald-Hartwig couplings. Strategies include:
Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?
Variations may stem from differences in assay conditions (e.g., buffer pH, cell line viability). Standardize protocols using:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
